

# Spectroscopic Profile of 2,2-Dimethyl-chroman-4-ylamine: A Technical Guide

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## Compound of Interest

Compound Name: 2,2-Dimethyl-chroman-4-ylamine

Cat. No.: B1315947

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Disclaimer: Direct experimental spectroscopic data for **2,2-Dimethyl-chroman-4-ylamine** is not readily available in public databases. The following guide is constructed based on the analysis of closely related analogs, such as 2,2-dimethylchroman-4-one derivatives, and predicted spectroscopic values. This information serves as a valuable resource for the identification, characterization, and further investigation of **2,2-Dimethyl-chroman-4-ylamine** and its derivatives.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,2-Dimethyl-chroman-4-ylamine**. These predictions are based on established spectroscopic principles and data from structurally similar compounds.

### Table 1: Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 6.8	m	4H	Aromatic-H
~ 4.1	t	1H	H-4
~ 2.0 - 1.8	m	2H	H-3
~ 1.6	br s	2H	NH <sub>2</sub>
1.45	s	3H	2-CH <sub>3</sub>
1.25	s	3H	2-CH <sub>3</sub>

**Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 150	C-8a
~ 128 - 120	Aromatic-C
~ 117	C-4a
~ 75	C-2
~ 48	C-4
~ 35	C-3
~ 26	2-CH <sub>3</sub>
~ 24	2-CH <sub>3</sub>

**Table 3: Predicted IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Interpretation
~ 3400 - 3300	Medium, Broad	N-H Stretch (Amine)
~ 3050	Medium	Aromatic C-H Stretch
~ 2970	Medium	Aliphatic C-H Stretch
~ 1600, 1480	Medium-Strong	Aromatic C=C Stretch
~ 1230	Strong	C-O-C Stretch (Ether)
~ 1100	Strong	C-N Stretch

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Interpretation
177	Moderate	[M] <sup>+</sup> (Molecular Ion)
162	High	[M - NH <sub>3</sub> ] <sup>+</sup>
147	High	[M - CH <sub>3</sub> - NH <sub>2</sub> ] <sup>+</sup>
119	High	[M - C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup> (from cleavage of the heterocyclic ring)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **2,2-Dimethyl-chroman-4-ylamine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,2-Dimethyl-chroman-4-ylamine** in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Record NMR spectra on a 500 MHz spectrometer.
  - For <sup>1</sup>H NMR, set the spectral width to 12 ppm, with a relaxation delay of 1 second and an acquisition time of 4 seconds.

- For  $^{13}\text{C}$  NMR, use a spectral width of 240 ppm, with a relaxation delay of 2 seconds and an acquisition time of 1 second. Acquire proton-decoupled spectra to simplify the spectrum to single lines for each carbon environment.

## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of **2,2-Dimethyl-chroman-4-ylamine** in a volatile solvent like dichloromethane. Apply the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. Scan the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

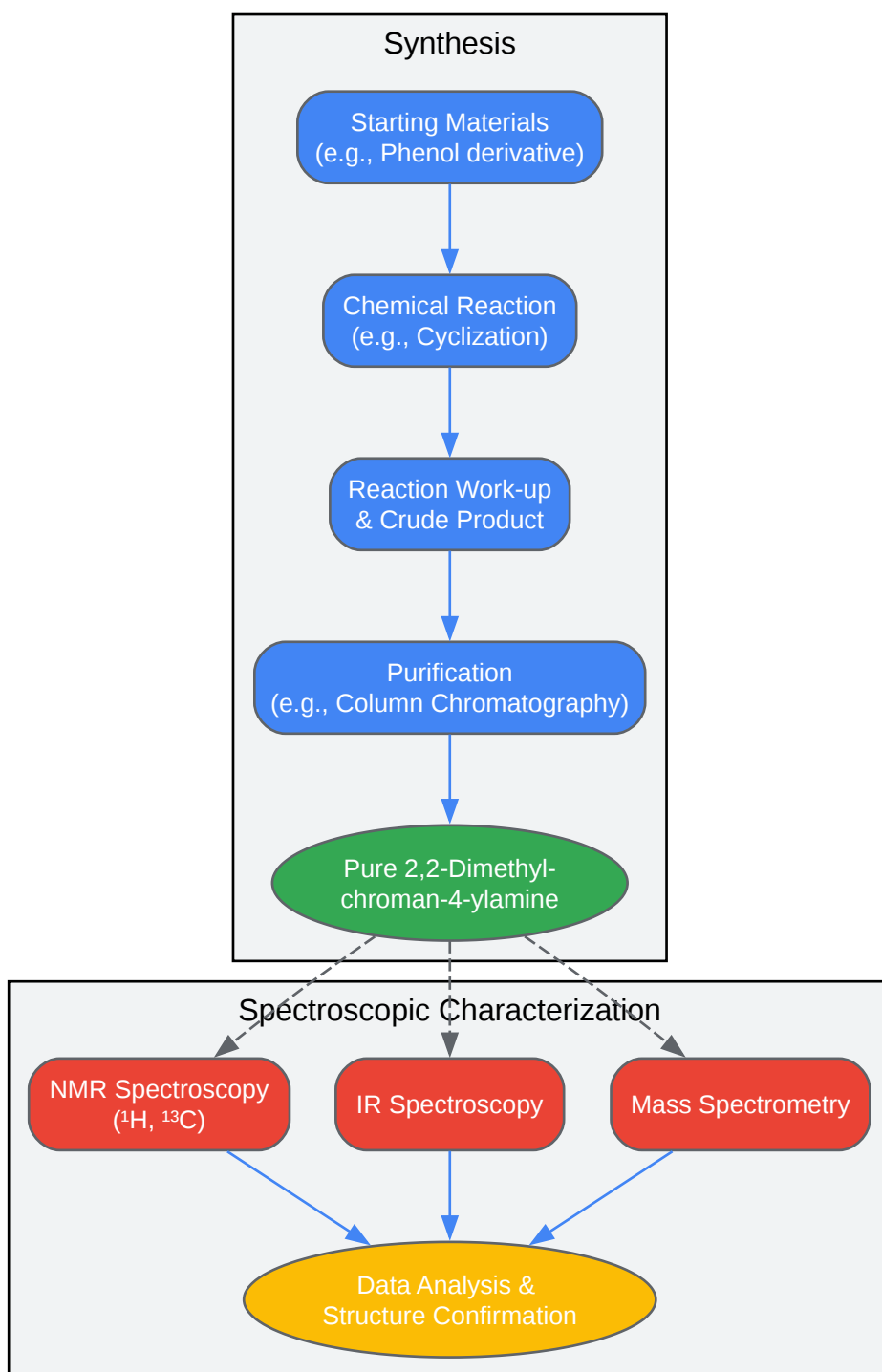
## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **2,2-Dimethyl-chroman-4-ylamine** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Use electron ionization (EI) or electrospray ionization (ESI) to generate ions. Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range of 50-500.

## Visualization of Workflow and Structure

### Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chroman derivative like **2,2-Dimethyl-chroman-4-ylamine**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

## Structural Analysis via Spectroscopy

This diagram shows the chemical structure of **2,2-Dimethyl-chroman-4-ylamine** and highlights the key structural features that are identified by different spectroscopic techniques.

Caption: Key Structural Features for Spectroscopic Analysis.

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